Castanospermine, 6-O-(4-bromobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Castanospermine, 6-O-(4-bromobenzoyl)-: is a derivative of castanospermine, an indolizidine alkaloid first isolated from the seeds of the Australian tree Castanospermum australe . This compound is known for its potent inhibitory effects on glucosidase enzymes and has shown antiviral activity in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Castanospermine, 6-O-(4-bromobenzoyl)- involves the acylation of castanospermine at the 6-hydroxy position with 4-bromobenzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, and a solvent like dichloromethane . The reaction conditions are usually mild, with temperatures maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of Castanospermine, 6-O-(4-bromobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the extraction of castanospermine from natural sources, followed by its chemical modification. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Castanospermine, 6-O-(4-bromobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry: Castanospermine, 6-O-(4-bromobenzoyl)- is used as a tool in synthetic organic chemistry for the development of new glucosidase inhibitors and antiviral agents .
Biology: In biological research, this compound is utilized to study the inhibition of glucosidase enzymes and its effects on glycoprotein processing .
Medicine: The compound has shown potential in the treatment of viral infections, including hepatitis C and HIV, due to its ability to inhibit viral replication .
Industry: In the pharmaceutical industry, Castanospermine, 6-O-(4-bromobenzoyl)- is being explored for its potential use in the development of new antiviral drugs .
Mechanism of Action
Castanospermine, 6-O-(4-bromobenzoyl)- exerts its effects by inhibiting glucosidase enzymes, which are involved in the processing of glycoproteins. This inhibition disrupts the proper folding and function of glycoproteins, leading to the inhibition of viral replication . The compound targets the active site of the enzyme, preventing the hydrolysis of glycosidic bonds .
Comparison with Similar Compounds
6-O-butyryl-castanospermine: This compound is another derivative of castanospermine with similar antiviral properties but higher efficacy and lower toxicity.
Swainsonine: Another indolizidine alkaloid with glucosidase inhibitory activity, but with a different mechanism of action.
Uniqueness: Castanospermine, 6-O-(4-bromobenzoyl)- is unique due to its specific modification at the 6-hydroxy position with a 4-bromobenzoyl group, which enhances its antiviral activity and specificity towards certain glucosidase enzymes .
Properties
CAS No. |
121104-83-4 |
---|---|
Molecular Formula |
C15H18BrNO5 |
Molecular Weight |
372.21 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 4-bromobenzoate |
InChI |
InChI=1S/C15H18BrNO5/c16-9-3-1-8(2-4-9)15(21)22-11-7-17-6-5-10(18)12(17)14(20)13(11)19/h1-4,10-14,18-20H,5-7H2/t10-,11-,12+,13+,14+/m0/s1 |
InChI Key |
YKVGGPPTQKVTHT-ODXJTPSBSA-N |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.